ILK Biochemical Potency: Ilk-IN-2 vs QLT0267 (ILK-IN-3) - Cross-Study Comparative Analysis
Ilk-IN-2 (OSU-T315) inhibits integrin-linked kinase (ILK) with an IC50 of 0.6 μM in a cell-free kinase assay [1]. In contrast, the alternative ILK inhibitor QLT0267 (ILK-IN-3) exhibits an IC50 of 26 nM under comparable cell-free conditions . This represents a 23-fold difference in biochemical potency, indicating that QLT0267 is substantially more potent against the isolated kinase target. However, this potency differential does not translate linearly to cellular or in vivo efficacy, and the compounds differ in mechanism and selectivity .
| Evidence Dimension | ILK inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 μM |
| Comparator Or Baseline | QLT0267 (ILK-IN-3): 26 nM (0.026 μM) |
| Quantified Difference | QLT0267 is 23-fold more potent (lower IC50) in cell-free assay |
| Conditions | Cell-free kinase assay; compound concentration range not fully specified in original reports |
Why This Matters
Procurement decisions based solely on biochemical IC50 would favor QLT0267, but Ilk-IN-2 offers distinct mechanistic and in vivo advantages documented in subsequent evidence items.
- [1] Lee SL, Hsu EC, Chou CC, et al. Identification and characterization of a novel integrin-linked kinase inhibitor. J Med Chem. 2011;54(18):6364-6374. View Source
